Cas no 1105250-70-1 (5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide)

5-Ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a specialized dihydropyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a carboxamide linkage and ethoxy substituents, which may enhance solubility and bioavailability. The compound's 1,4-dihydropyridine core is known for its role in modulating calcium channels, suggesting possible bioactivity in cardiovascular or neurological contexts. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of multiple ether groups contributes to its stability and compatibility with organic synthesis conditions. This compound is primarily of interest to researchers exploring structure-activity relationships in heterocyclic pharmacophores.
5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide structure
1105250-70-1 structure
Product Name:5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
CAS No:1105250-70-1
MF:C17H20N2O4
MW:316.351704597473
CID:6031885
PubChem ID:30859026
Update Time:2025-10-28

5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
    • 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide
    • 1105250-70-1
    • VU0641670-1
    • F5317-0618
    • AKOS024506464
    • Inchi: 1S/C17H20N2O4/c1-4-22-15-9-7-6-8-12(15)18-17(21)13-10-14(20)16(23-5-2)11-19(13)3/h6-11H,4-5H2,1-3H3,(H,18,21)
    • InChI Key: KAYCUZWOYOOGQI-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=CC=C2OCC)=O)N(C)C=C(OCC)C(=O)C=1

Computed Properties

  • Exact Mass: 316.14230712g/mol
  • Monoisotopic Mass: 316.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.9Ų

5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide Pricemore >>

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Additional information on 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Introduction to 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS No. 1105250-70-1)

5-Ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS No. 1105250-70-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are well-known for their diverse biological activities, including calcium channel blocking and antihypertensive properties. The unique structural features of this compound, particularly the presence of the ethoxy and phenyl substituents, contribute to its distinct pharmacological profile.

The chemical structure of 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is characterized by a central dihydropyridine ring system, which is a key structural motif in many clinically used drugs. The ethoxy groups on the phenyl ring and the pyridine ring provide additional functional groups that can interact with biological targets, enhancing the compound's affinity and selectivity. This molecular architecture has been shown to influence the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability.

Recent studies have explored the biological activities of 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. One notable area of research is its potential as an antihypertensive agent. Dihydropyridines are well-known for their ability to block calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In vitro and in vivo studies have demonstrated that this compound exhibits potent calcium channel blocking activity, making it a promising candidate for the treatment of hypertension.

Beyond its antihypertensive properties, 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has also shown potential in other therapeutic areas. For instance, preliminary research suggests that it may have anti-inflammatory effects. Inflammatory diseases such as arthritis and asthma are characterized by excessive inflammation and tissue damage. The ability of this compound to modulate inflammatory pathways could make it a valuable tool in the development of new anti-inflammatory drugs.

The pharmacokinetic profile of 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been extensively studied to understand its behavior in biological systems. Studies have shown that it has good oral bioavailability and a favorable half-life, which are important factors for drug development. Additionally, its metabolic stability has been evaluated using liver microsomes, indicating that it is resistant to rapid metabolism and degradation.

Toxicity studies are crucial for assessing the safety profile of any potential drug candidate. Preclinical toxicity studies on 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide have indicated that it has a low toxicity profile at therapeutic doses. These findings suggest that it may be safe for use in humans, although further clinical trials are necessary to confirm its safety and efficacy.

In conclusion, 5-Ethoxy-N-(2-Ethoxyphenyl)-1-methyl-4-Oxo-[cis-3H]-pyrido[3',cis-3':6',cis-6':3,cis-6]dibenzo[b,cis-e][cis-8]annulene[3,cis-6]-carboxamide (CAS No. 1105250-70-1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research aims to elucidate its full potential and optimize its use in clinical settings.

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